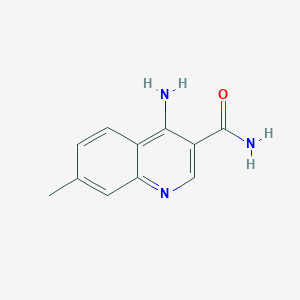

4-Amino-7-methylquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-7-methylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-6-2-3-7-9(4-6)14-5-8(10(7)12)11(13)15/h2-5H,1H3,(H2,12,14)(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRICITCLEHIEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=C2C=C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450069 | |

| Record name | 3-Quinolinecarboxamide, 4-amino-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68313-35-9 | |

| Record name | 3-Quinolinecarboxamide, 4-amino-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-7-methylquinoline-3-carboxamide: A Privileged Scaffold for Kinase & Infectious Disease Therapeutics

Topic: 4-Amino-7-methylquinoline-3-carboxamide (CAS 68313-35-9) Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 4-Amino-7-methylquinoline-3-carboxamide (CAS 68313-35-9) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple quinolines, this specific trisubstituted scaffold integrates three critical pharmacophoric elements: a hydrogen-bond donor/acceptor motif (carboxamide), a polar interaction site (4-amino), and a lipophilic vector (7-methyl).

This guide dissects the compound’s utility as a core building block for Type II kinase inhibitors, antiviral agents, and DNA-intercalating antimalarials. We provide field-validated synthetic protocols, mechanistic SAR (Structure-Activity Relationship) insights, and rigorous characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The physicochemical properties of CAS 68313-35-9 suggest it is an ideal "Rule-of-Five" compliant fragment, offering significant vectors for chemical elaboration without compromising oral bioavailability in early discovery.

| Property | Specification |

| CAS Number | 68313-35-9 |

| IUPAC Name | 4-Amino-7-methylquinoline-3-carboxamide |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (>20 mg/mL), DMF; Low in water |

| LogP | ~1.32 (Lipophilicity optimal for fragment-based design) |

| pKa (Calc) | ~5.8 (Quinoline N), ~14 (Amide) |

| H-Bond Donors | 2 (Amino, Amide) |

| H-Bond Acceptors | 3 (Quinoline N, Amide O, Amino N) |

Synthetic Architectures

Mechanistic Rationale for Route Selection

While multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) exist, they often suffer from regio-isomeric impurities. For high-purity pharmaceutical applications, we prioritize a Nucleophilic Aromatic Substitution (SₙAr) strategy starting from the 4-chloro derivative. This route ensures regiochemical fidelity at the 4-position, critical for downstream biological activity.

Pathway Visualization: Convergent Synthesis

The following diagram illustrates the logical flow from precursors to the final scaffold, highlighting the critical SₙAr transition state.

Figure 1: Convergent synthetic pathway via SₙAr displacement, ensuring regioselectivity at the C4 position.

Experimental Protocols

Protocol A: High-Fidelity Synthesis via SₙAr

Rationale: Direct amination of the 4-chloro species requires overcoming steric hindrance and electronic repulsion. Using a sealed vessel elevates the boiling point of ethanol, increasing kinetic energy to surpass the activation barrier for the nucleophilic attack of ammonia.

Reagents:

-

4-Chloro-7-methylquinoline-3-carboxamide (1.0 eq)

-

Ammonia (saturated ethanolic solution or 25% aq. NH₃)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Charge: In a high-pressure steel autoclave or heavy-walled glass pressure tube, dissolve 4-chloro-7-methylquinoline-3-carboxamide (10 mmol) in anhydrous ethanol (20 mL).

-

Saturation: Cool the solution to 0°C and bubble anhydrous ammonia gas until saturation (approx. 15-20 mins). Alternatively, add 30 mL of 7N NH₃ in MeOH.

-

Reaction: Seal the vessel and heat to 130°C for 12–16 hours. Note: The internal pressure will rise; ensure safety shielding.

-

Work-up: Cool to room temperature. Vent the vessel carefully.

-

Isolation: Concentrate the solvent in vacuo to ~20% volume. A precipitate should form.

-

Purification: Filter the solid and wash with cold diethyl ether to remove unreacted organic impurities. Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Validation Criteria:

-

LC-MS: Mass peak [M+H]⁺ = 202.1.

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C4-Cl signal and appearance of a broad singlet (NH₂) around 7.5–8.5 ppm.

Medicinal Chemistry & SAR Logic

The 4-amino-quinoline-3-carboxamide core acts as a molecular hinge binder . In kinase drug discovery, this scaffold mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Pharmacophore Mapping

-

Position 3 (Carboxamide): Acts as a primary H-bond donor/acceptor pair. In VEGFR/PDGFR inhibitors (e.g., Lenvatinib analogs), this moiety interacts with the backbone of the hinge region (e.g., Cys residues).

-

Position 4 (Amino): Provides an additional H-bond donor, often interacting with the "gatekeeper" residue or stabilizing water networks within the active site.

-

Position 7 (Methyl): A lipophilic anchor. It orients the molecule by fitting into hydrophobic pockets (Selectivity Pocket), improving potency against specific isoforms.

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the substituents to biological targets.

Biological Applications

Kinase Inhibition (Oncology)

This scaffold is homologous to the core of Lenvatinib and Cabozantinib . The 4-amino-3-carboxamide motif is a hallmark of Type I and Type II kinase inhibitors.

-

Mechanism: Competitive inhibition at the ATP binding site. The carboxamide oxygen and nitrogen form a "pincer" interaction with the kinase hinge.

-

Application: Researchers utilize CAS 68313-35-9 as a starting material to derivatize the amide nitrogen (N-alkylation) to extend into the solvent-exposed region, improving solubility and pharmacokinetic properties [1].

Infectious Disease (Malaria & Leishmaniasis)

The planar quinoline ring facilitates DNA intercalation, a mechanism exploited by chloroquine and its derivatives.

-

Mechanism: The 4-amino group is protonated at physiological pH (in the acidic food vacuole of the parasite), facilitating electrostatic attraction to the phosphate backbone of DNA or inhibiting heme polymerization [2].

-

Utility: The 7-methyl group provides a variation from the standard 7-chloro substitution (found in Chloroquine), offering a route to overcome resistance in P. falciparum strains that have mutated the Chloroquine Resistance Transporter (PfCRT) [3].

Analytical Quality Control

To ensure data integrity in screening assays, the compound must meet the following QC metrics:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/H₂O Gradient) | ≥ 98.0% Area |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure; no solvent peaks >0.5% |

| Residual Solvents | GC-Headspace | Ethanol < 5000 ppm; DMF < 880 ppm |

| Water Content | Karl Fischer | < 1.0% w/w |

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids. National Institutes of Health (NIH) / PubMed Central. Discusses the Pfitzinger condensation and SAR of quinoline-3-carboxamides in enzyme inhibition.

-

4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Frontiers in Chemistry. Details the SₙAr and metal-catalyzed synthesis of 4-aminoquinolines and their antiparasitic mechanisms.

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Reviews the broad biological spectrum of quinoline scaffolds, including kinase and antimalarial activity. [1]

-

PubChem Compound Summary: 4-Aminoquinoline-3-carboxamide. National Library of Medicine. Provides foundational physicochemical data and structural similarity clusters.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-7-methylquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-7-methylquinoline-3-carboxamide is a heterocyclic aromatic compound with a molecular structure poised for diverse applications in medicinal chemistry and materials science. Its quinoline scaffold is a privileged structure in drug discovery, and the specific arrangement of its amino, methyl, and carboxamide functional groups dictates its physicochemical behavior, influencing everything from solubility and membrane permeability to crystal packing and target binding. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical insights and validated experimental protocols to empower researchers in their investigations.

Introduction

The quinoline ring system is a cornerstone of pharmaceutical development, forming the backbone of numerous approved drugs. 4-Amino-7-methylquinoline-3-carboxamide emerges as a significant derivative, presenting multiple functional groups that can engage in various non-covalent interactions. The amino group at the 4-position, the carboxamide at the 3-position, and the methyl group at the 7-position collectively define its electronic and steric profile. Understanding the fundamental physicochemical properties of this molecule is a prerequisite for its rational application in drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile and guiding formulation strategies.

Molecular and Structural Characteristics

The foundational attributes of a molecule provide the context for all its physical and chemical behaviors.

-

IUPAC Name: 4-amino-7-methylquinoline-3-carboxamide

-

CAS Number: 68313-35-9

-

Molecular Formula: C₁₁H₁₁N₃O

-

Canonical SMILES: CC1=CC=C2C(=C1)N=CC(C(N)=O)=C2N

-

InChI Key: CRICITCLEHIEQU-UHFFFAOYSA-N

The structure features a flat, aromatic quinoline core, which imparts rigidity. The 4-amino group is a strong hydrogen bond donor and a basic center. The 3-carboxamide group is a versatile functional group, capable of acting as both a hydrogen bond donor (the -NH₂) and acceptor (the C=O). This dual capacity is critical for its interaction with biological macromolecules and for its crystal engineering potential. The 7-methyl group adds a lipophilic character and can influence metabolic stability.

Summary of Physicochemical Properties

The following table summarizes key computed and experimental data for 4-Amino-7-methylquinoline-3-carboxamide, providing a high-level overview for quick reference.

| Property | Value | Source |

| Molecular Weight | 201.23 g/mol | [1][2] |

| LogP (Computed) | 1.3 - 2.04 | [1][3] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Physical Form | Solid | [2][4] |

| Purity (Typical) | 96-98% | [1][2][3][4] |

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug candidate's ADME properties. It governs the ability of a molecule to cross biological membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues. A balanced LogP is often sought to ensure sufficient aqueous solubility for formulation while allowing for efficient membrane transport. The computed LogP for this compound suggests it is moderately lipophilic.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold-standard technique for experimentally determining LogP values.[5][6][7] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by a separation period.[5]

-

Sample Preparation: Prepare a stock solution of 4-Amino-7-methylquinoline-3-carboxamide in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (typically a 1:1 or 2:1 ratio).

-

Equilibration: Agitate the biphasic mixture at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Centrifuge the mixture at high speed to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) phases using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = Cₒ / Cₐ

-

LogP = log₁₀(P)

-

Acidity and Basicity (pKa)

Scientific Rationale: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is paramount for drug candidates as ionization profoundly affects solubility, membrane permeability, and binding to the target protein. 4-Amino-7-methylquinoline-3-carboxamide has two primary basic centers: the quinoline ring nitrogen and the 4-amino group.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and standard method for pKa measurement.[2][11][12][13] It involves monitoring pH changes as a titrant is added to a solution of the compound.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) for less soluble compounds, to a known concentration (e.g., 1 mM).[13][14] Maintain a constant ionic strength using an electrolyte like KCl.[2]

-

Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[2][13]

-

Titration: Since the compound is basic, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the inflection point of the resulting sigmoid curve.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical property that directly impacts a drug's bioavailability and formulation possibilities. Poor solubility can be a major hurdle in drug development. The solubility of 4-Amino-7-methylquinoline-3-carboxamide will be pH-dependent due to its basic nature. It is expected to be more soluble at lower pH values where its basic nitrogen centers are protonated, forming more soluble salts.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility, which is the most stable and relevant value for biopharmaceutical assessment.[15][16][17]

Step-by-Step Methodology:

-

Media Preparation: Prepare a series of aqueous buffers covering a relevant physiological range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. Ensuring an excess of solid is present is crucial for reaching saturation.[18]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure the solution reaches equilibrium.[15][17]

-

Sample Processing: After equilibration, allow the vials to stand so that the excess solid can sediment. Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

-

Reporting: Report the solubility in units of µg/mL or µM for each pH value tested.

Stability and Storage

Vendor recommendations provide the best practices for maintaining the integrity of the compound.

-

Storage Conditions: Keep in a dark place, sealed in a dry, room-temperature environment.[2] Some suppliers recommend ambient storage while protecting from light.[4][9]

-

Chemical Stability: The quinoline ring is generally stable. However, the 4-amino group may be susceptible to oxidation over long periods, especially if exposed to light and air. The carboxamide is generally stable to hydrolysis under neutral conditions but can be hydrolyzed under harsh acidic or basic conditions.

Safety and Handling

Based on available safety data sheets, 4-Amino-7-methylquinoline-3-carboxamide should be handled with appropriate care.

-

Hazard Statements:

-

Precautionary Statements: Standard laboratory precautions should be followed, including wearing personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.[2][4][9]

Conclusion

4-Amino-7-methylquinoline-3-carboxamide is a molecule with a rich set of physicochemical properties defined by its aromatic core and versatile functional groups. Its moderate lipophilicity, dual hydrogen bonding capabilities, and pH-dependent solubility make it an intriguing candidate for further investigation in drug discovery and materials science. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and its future derivatives, enabling a more informed and efficient development process.

References

- Vertex AI Search. (2026). 4-Amino-7-methylquinoline-3-carboxamide.

- MilliporeSigma. (2026). 4-Amino-7-methylquinoline-3-carboxamide | 68313-35-9.

- PubChem. (2026). Quinoline | C9H7N | CID 7047.

- Chemsrc. (2025). 4-amino-7-methylquinoline-3-carboxamide | CAS#:68313-35-9.

- Vedantu. (2026). Quinoline: Structure, Properties & Uses Explained.

- Sigma-Aldrich. (2026). 4-Amino-7-methylquinoline-3-carboxamide | 68313-35-9.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position.

- Avdeef, A. (2012).

- ResearchGate. (2002). (PDF) Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Determining pKa.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Raytor. (2026).

- Lokey Lab Protocols. (2017). Shake Flask logK.

- Encyclopedia.pub. (2022).

- Creative Bioarray. (n.d.).

- ECHEMI. (2026). Quinoline | 91-22-5, Quinoline Formula.

- ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1.

- Jinan Future chemical Co.,Ltd. (2026). Quinoline CAS:91-22-5.

- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).

- Ovid. (n.d.). Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood.

Sources

- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. echemi.com [echemi.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. enamine.net [enamine.net]

- 17. raytor.com [raytor.com]

- 18. dissolutiontech.com [dissolutiontech.com]

Architecting Privileged Scaffolds: A Technical Whitepaper on 4-Amino-7-methylquinoline-3-carboxamide

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors. Specifically, 4-amino-7-methylquinoline-3-carboxamide (IUPAC name) has emerged as a highly versatile building block and pharmacophore. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical drug design and practical bench-level synthesis. This guide dissects the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to leverage this compound in the development of advanced therapeutics, ranging from kinase inhibitors[1] to veterinary anthelmintic agents[2].

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-amino-7-methylquinoline-3-carboxamide (often abbreviated as 4-AMQ-3-C) is critical for downstream formulation and synthetic planning. The molecule features a bicyclic quinoline core substituted with an electron-donating amino group at C4, an electron-withdrawing carboxamide at C3, and a lipophilic methyl group at C7.

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| IUPAC Nomenclature | 4-amino-7-methylquinoline-3-carboxamide |

| CAS Registry Number | 68313-35-9 |

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.23 g/mol |

| InChIKey | CRICITCLEHIEQU-UHFFFAOYSA-N |

| Physical Form | Solid |

| Typical Purity | ≥96.0% (HPLC) |

Data aggregated from standardized chemical repositories and safety data sheets,[3],.

Mechanistic Rationale in Drug Design

The structural topology of 4-AMQ-3-C is not accidental; it is highly engineered for target engagement.

Kinase Inhibition (The BTK Paradigm)

Quinoline-3-carboxamide derivatives have been extensively validated as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling implicated in autoimmune diseases and malignancies[1].

-

The Hinge-Binding Motif: The C4-amino group and the N1 quinoline nitrogen act as a bidentate hydrogen-bond donor/acceptor pair. This mimics the adenine ring of ATP, anchoring the molecule to the hinge region backbone of the kinase (typically interacting with residues like Met477).

-

Hydrophobic Positioning: The C7-methyl group is strategically positioned to project into the hydrophobic pocket of the kinase domain, enhancing binding affinity and selectivity over off-target kinases[1].

Anthelmintic Agent Development

Beyond oncology and immunology, the 4-amino-quinoline-3-carboxamide scaffold is a heavily patented intermediate for novel anthelmintic drugs[2]. By functionalizing the C4-amino or C3-carboxamide groups, researchers can synthesize complex derivatives that disrupt the neuromuscular physiology of parasitic nematodes in veterinary applications[2].

Fig 1: BTK signaling cascade and the inhibitory intervention point of 4-AMQ-3-C derivatives.

De Novo Synthesis & Process Chemistry

To achieve the ≥96% purity required for biological assays, the synthesis of 4-amino-7-methylquinoline-3-carboxamide must be executed with strict thermodynamic control. The following methodology outlines a robust, three-phase synthetic route based on the classical Gould-Jacobs reaction pathway.

Phase 1: Condensation and Thermal Cyclization

-

Step 1.1 (Condensation): React 3-methylaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 120°C for 2 hours.

-

Causality: Heating drives the elimination of ethanol, pushing the equilibrium toward the formation of the enamine intermediate.

-

-

Step 1.2 (Cyclization): Transfer the enamine into a reaction vessel containing Dowtherm A pre-heated to 250°C. Reflux for 1 hour.

-

Causality: The extreme temperature is mandatory to overcome the high activation energy barrier of the intramolecular Friedel-Crafts-type ring closure. Dowtherm A is chosen for its superior thermal stability at 250°C.

-

-

Step 1.3 (Workup): Cool to room temperature, precipitate with hexanes, and filter to isolate ethyl 4-hydroxy-7-methylquinoline-3-carboxylate.

Phase 2: Halogenation (Electrophilic Activation)

-

Step 2.1: Suspend the Phase 1 product in Phosphorus oxychloride (POCl₃) (5.0 eq). Reflux at 105°C for 3 hours.

-

Causality: The C4-hydroxyl group is a poor leaving group. POCl₃ acts as both solvent and chlorinating agent, converting the hydroxyl into a highly reactive C4-chloride, priming the molecule for nucleophilic aromatic substitution (SNAr).

-

-

Step 2.2 (Self-Validating Check): Monitor via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the highly polar, UV-active baseline spot confirms total conversion.

-

Step 2.3: Quench carefully over crushed ice, neutralize with saturated Na₂CO₃ (pH 7-8), and extract with ethyl acetate to yield ethyl 4-chloro-7-methylquinoline-3-carboxylate.

Phase 3: High-Pressure Amination and Amidation

-

Step 3.1: Dissolve the Phase 2 product in a 7N Methanolic Ammonia solution. Seal the mixture in a high-pressure stainless-steel autoclave.

-

Step 3.2: Heat the autoclave to 130°C for 18 hours.

-

Causality: This is a highly efficient one-pot transformation. The extreme pressure and thermal energy force two simultaneous reactions: the SNAr displacement of the C4-chloride by ammonia, and the ammonolysis of the C3-ethyl ester into the primary carboxamide.

-

-

Step 3.3: Cool, vent safely, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 9:1) to yield the final 4-Amino-7-methylquinoline-3-carboxamide.

Analytical Validation Protocols

To ensure scientific integrity and trustworthiness, the synthesized compound must be validated through orthogonal analytical techniques before deployment in biological assays.

-

High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak at the expected retention time validates the ≥96% purity standard[3].

-

Proton NMR (¹H-NMR, DMSO-d₆):

-

Self-Validating Markers: Look for a sharp singlet at ~2.45 ppm confirming the C7-methyl group. The C2-proton of the quinoline ring will appear as a distinct, highly deshielded singlet at ~8.6 ppm due to the adjacent nitrogen and electron-withdrawing carboxamide. The C4-amino protons typically present as a broad exchangeable singlet around 7.8 ppm.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 202.2, directly confirming the molecular weight of 201.23 g/mol .

Conclusion

The 4-amino-7-methylquinoline-3-carboxamide (CAS: 68313-35-9) scaffold is a masterclass in rational drug design. Its inherent ability to form precise hydrogen-bonding networks while navigating hydrophobic kinase pockets makes it an indispensable tool for researchers developing next-generation BTK inhibitors and anthelmintic therapies. By adhering to the rigorous, causality-driven synthetic and analytical protocols outlined in this guide, development teams can ensure high-fidelity production of this critical intermediate.

References

-

Sigma-Aldrich. 4-Amino-7-methylquinoline-3-carboxamide | 68313-35-9 - Sigma-Aldrich. Retrieved from:

-

[3] Chemsrc. 4-amino-7-methylquinoline-3-carboxamide | CAS#:68313-35-9 | Chemsrc. Retrieved from:

-

MilliporeSigma. 4-Amino-7-methylquinoline-3-carboxamide | 68313-35-9 - MilliporeSigma. Retrieved from:

-

[2] Justia Patents (Assigned to Bayer Animal Health GmbH). Process for preparing antihelmintic 4-amino-quinoline-3-carboxamide derivatives. Retrieved from:

-

[1] MDPI. The Development of BTK Inhibitors: A Five-Year Update. Retrieved from:

Sources

The Enduring Legacy of 4-Aminoquinolines: A Technical Guide to Their Discovery, History, and Therapeutic Mechanisms

From the fever-reducing properties of cinchona bark to a cornerstone of synthetic antimalarial chemotherapy, the journey of 4-aminoquinoline derivatives is a compelling narrative of scientific inquiry, wartime necessity, and the ongoing battle against infectious diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and core scientific principles governing this critical class of therapeutic agents.

Genesis of a Scaffold: From Quinine to Synthetic Analogs

The story of 4-aminoquinolines is inextricably linked to quinine, an alkaloid isolated from the bark of the Cinchona tree, which for centuries stood as the sole effective remedy for malaria.[1] The strategic importance of this natural product was starkly highlighted during World War II when the primary sources of cinchona bark fell under foreign control, creating a critical shortage for Allied forces.[1] This geopolitical crisis catalyzed an intensive global research effort to develop synthetic antimalarials, ultimately leading to the birth of the 4-aminoquinoline class of drugs.[1][2]

In 1934, German scientists at Bayer synthesized chloroquine, a 4-aminoquinoline derivative.[1] Initially dismissed due to perceived toxicity, it was later re-evaluated by American and British scientists who recognized its high efficacy and favorable safety profile.[1] Following the war, chloroquine became a frontline antimalarial drug.[3] A less toxic hydroxylated analog, hydroxychloroquine, was developed in 1946.[1]

The Molecular Battlefield: Mechanism of Action Against Plasmodium

The primary therapeutic target of 4-aminoquinoline antimalarials is the intraerythrocytic stage of the Plasmodium parasite, the causative agent of malaria.[1][4] During this phase of its lifecycle, the parasite resides within the host's red blood cells, digesting hemoglobin in its acidic food vacuole to obtain essential amino acids.[1][5] This process, however, releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[6]

4-Aminoquinolines, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole—a phenomenon known as pH trapping.[4][6] Once protonated, they are unable to diffuse back across the vacuolar membrane.[6] This high concentration of the drug is crucial for its mechanism of action, which involves the inhibition of heme polymerization.[4][7] By forming a complex with heme, 4-aminoquinolines prevent its detoxification into hemozoin.[2][4] The resulting buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[2]

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Resistance Evasion

The therapeutic efficacy of 4-aminoquinolines is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing their antimalarial activity and, more recently, in designing new analogs to overcome widespread drug resistance.

Key structural features influencing the activity of 4-aminoquinolines include:

-

The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high antimalarial potency.[8][9] This substituent is believed to enhance the ability of the molecule to interact with heme and inhibit hemozoin formation.[9][10] Studies have shown that other halogens like bromine and iodine at this position also confer significant activity, while electron-donating groups tend to reduce it.[11][12]

-

The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position significantly impacts the drug's physicochemical properties, such as its basicity and lipophilicity, which in turn affect its accumulation in the parasite's food vacuole and its interaction with heme.[8] The length and branching of this side chain are critical, with modifications aimed at circumventing the resistance mechanisms mediated by the Plasmodium falciparum chloroquine-resistance transporter (PfCRT) protein.[1]

| Compound | 7-Position Substituent | Side Chain | Relative Activity (CQ-Susceptible) | Relative Activity (CQ-Resistant) |

| Chloroquine | Cl | -NHCH(CH₃)(CH₂)₃N(C₂H₅)₂ | +++ | - |

| Hydroxychloroquine | Cl | -NHCH(CH₃)(CH₂)₃N(C₂H₅)(CH₂CH₂OH) | +++ | - |

| Amodiaquine | Cl | -NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂ | +++ | ++ |

| 7-Iodo Analog | I | -NH(CH₂)₃N(C₂H₅)₂ | +++ | +++ |

| 7-Fluoro Analog | F | -NH(CH₂)₃N(C₂H₅)₂ | ++ | + |

Table 1: Structure-Activity Relationship of Selected 4-Aminoquinoline Derivatives.

Experimental Protocol: Synthesis of a Representative 4-Aminoquinoline Analog

The synthesis of 4-aminoquinoline derivatives typically involves the condensation of a 4,7-dichloroquinoline with a suitable amine. The following is a general, representative protocol for the synthesis of a 4-aminoquinoline analog.

Step 1: Preparation of 4,7-dichloroquinoline

This crucial starting material is often synthesized from m-chloroaniline through established methods like the Conrad-Limpach reaction.[1]

Step 2: Condensation with a Diamine Side Chain

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1 equivalent) and the desired N,N-dialkyl-1,x-diaminoalkane (e.g., N,N-diethyl-1,3-propanediamine) (2-3 equivalents) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or phenol.

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the reaction mixture to scavenge the hydrochloric acid generated during the reaction.

-

Heat the reaction mixture to reflux (typically 130-160 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 12-24 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash it successively with water and brine to remove the excess amine, base, and solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or basic alumina to obtain the desired 4-aminoquinoline analog.[13][14]

Caption: A generalized workflow for the synthesis of 4-aminoquinoline analogs.

Beyond Malaria: Expanding Therapeutic Horizons

While the legacy of 4-aminoquinolines is firmly rooted in antimalarial therapy, their immunomodulatory and anti-inflammatory properties have led to their application in other therapeutic areas.[15] Hydroxychloroquine, for instance, is widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Furthermore, the 4-aminoquinoline scaffold is being actively investigated for its potential as an anticancer, antiviral, and leishmanicidal agent.[15][16][17]

The Future of 4-Aminoquinolines: Confronting Resistance and Exploring New Frontiers

The emergence and spread of drug-resistant strains of P. falciparum have significantly compromised the efficacy of chloroquine and other classic 4-aminoquinolines.[1][2] This has spurred intensive research into the development of new analogs that can evade these resistance mechanisms.[3][18][19] Strategies include the synthesis of hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores, as well as the development of compounds that can reverse chloroquine resistance.[1][20]

The enduring relevance of the 4-aminoquinoline scaffold in medicinal chemistry is a testament to its versatility and privileged structure. A deep understanding of its history, mechanism of action, and structure-activity relationships continues to guide the design and development of the next generation of life-saving therapies.

References

- Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing).

- Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites | Scilit.

- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher.

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega.

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One.

- Discovery and history of 4-aminoquinoline compounds in medicinal chemistry - Benchchem.

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube.

- Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC.

- Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines | Journal of Medicinal Chemistry - ACS Publications.

- Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position | Journal of Medicinal Chemistry - ACS Publications.

- (PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.

- Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - ASM Journals.

- Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed.

- Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed.

- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed.

- 4-Aminoquinoline – Knowledge and References - Taylor & Francis.

- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - Frontiers.

- A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research.

- 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC.

- 4-aminoquinolines as Antimalarial Drugs.

- Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF - ResearchGate.

- Recent developments in antimalarial activities of 4-aminoquinoline derivatives.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. journals.asm.org [journals.asm.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 17. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 18. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. malariaworld.org [malariaworld.org]

Introduction: The Quinoline-3-Carboxamide Core as a Privileged Scaffold

An In-Depth Technical Guide to the Biological Significance of the Quinoline-3-Carboxamide Scaffold

The quinoline-3-carboxamide scaffold is a heterocyclic chemical structure composed of a fused benzene and pyridine ring, with a carboxamide group at the third position. In the landscape of medicinal chemistry, it holds the status of a "privileged scaffold" due to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] This structural motif is a cornerstone in the design of novel therapeutics, demonstrating a broad spectrum of pharmacological activities including anticancer, immunomodulatory, antimicrobial, and neuroprotective effects.[2][3][4] Its planar, aromatic nature, combined with the hydrogen-bonding capabilities of the carboxamide group, allows for effective binding to the active sites of numerous enzymes and receptors.[5][6] This guide provides a comprehensive analysis of the biological significance of this scaffold, detailing its mechanisms of action, structure-activity relationships, and applications in modern drug discovery for researchers, scientists, and drug development professionals.

Dominance in Oncology: A Multi-Mechanism Approach to Cancer Therapy

The quinoline-3-carboxamide core is a prolific source of anticancer agents, with derivatives demonstrating efficacy through diverse and often overlapping mechanisms of action.[7] These compounds can induce cell cycle arrest, trigger apoptosis, inhibit angiogenesis, and modulate the tumor microenvironment.[1][7][8]

Inhibition of Key Signaling Kinases

A primary anticancer strategy for this scaffold involves the inhibition of protein kinases that are critical for tumor growth and survival.[6] Quinoline-3-carboxamides act as competitive inhibitors of adenosine triphosphate (ATP) at the kinase hinge region, a mechanism facilitated by the scaffold's quinoline nitrogen.[6]

-

ATM Kinase: As a key mediator of the DNA Damage Response (DDR) pathway, Ataxia Telangiectasia Mutated (ATM) kinase is a prime target for sensitizing cancer cells to DNA-damaging therapies.[9] Cancer cells often exploit DDR kinases to survive treatments, leading to resistance.[9] Novel quinoline-3-carboxamide derivatives have been developed as potent and selective ATM inhibitors, demonstrating the ability to down-regulate ATM expression and induce cytotoxicity in various cancer cell lines.[9][10] Optimization of this series has led to orally bioavailable inhibitors that show significant tumor regression when used in combination with chemotherapy agents like irinotecan.[11]

-

PI3K/Akt/mTOR Pathway: This pathway is fundamental to cell proliferation and survival. Certain quinoline-chalcone hybrids have shown potent anticancer activity by inhibiting the PI3K/Akt/mTOR signaling cascade.[7]

-

Receptor Tyrosine Kinases (RTKs): Derivatives have been engineered to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor angiogenesis and growth.[1][2][7]

Protocol 3: Western Blot for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, providing mechanistic insight into a compound's effect (e.g., confirming the downregulation of a target kinase or observing markers of apoptosis). [9][12]

-

Cell Treatment and Lysis: Treat cells with the test compound. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein and preserve phosphorylation states. [12]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature and separate 20-30 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electro-Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The membrane provides a solid support for antibody binding.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ATM, anti-cleaved PARP, anti-β-actin as a loading control) overnight at 4°C. [9][13]7. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate (ECL) which reacts with HRP to produce light. Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.

Conclusion and Future Directions

The quinoline-3-carboxamide scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its structural simplicity, synthetic accessibility, and profound biological promiscuity have enabled the development of therapeutic agents across oncology, immunology, and neurology. [2][14][15]The success of compounds like tasquinimod and laquinimod in preclinical and clinical settings underscores the scaffold's therapeutic potential. [8][16] Future research will likely focus on several key areas. The design of next-generation derivatives will aim for even greater target selectivity to minimize off-target effects and improve safety profiles. The application of computational methods and artificial intelligence in drug design will accelerate the discovery of novel analogs with optimized pharmacokinetic properties. [2][17]Furthermore, the exploration of this scaffold for new therapeutic indications, particularly in areas of unmet medical need such as drug-resistant infections and rare inflammatory diseases, remains a promising frontier. The quinoline-3-carboxamide scaffold is set to continue its odyssey as a source of innovative and impactful medicines.

References

- ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.

- Royal Society of Chemistry. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.

- PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

- ResearchGate. (n.d.). Quinolinone-3-carboxamide derivatives with potent biological activity.

- PubMed. (2005, March 15). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.

- Expert Opinion on Therapeutic Patents. (2020, September 2). Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs.

- Smolecule. (n.d.). Biological Activity of Related Quinoline-Carboxamide Compounds.

- PubMed. (2020, November 15). Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs.

- springermedizin.de. (2016, December 1). The anti-tumor effect of the quinoline-3-carboxamide tasquinimod: blockade of recruitment of CD11b+ Ly6Chi cells to tumor tissue reduces tumor growth.

- PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- ResearchGate. (2024, May 6). an overview of quinoline derivatives as anti-cancer agents.

- Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- MDPI. (2021, April 11). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase.

- PubMed. (2004, May 15). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration.

- ResearchGate. (n.d.). Structures of the reported quinoline-3-carboxamides.

- Preprints.org. (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.

- Bentham Science Publishers. (2022, May 1). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor.

- PubMed. (2019, April 15). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.

- ResearchGate. (2025, August 6). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.

- PMC - NIH. (n.d.). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors.

- PubMed. (2009, November 15). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety.

- Semantic Scholar. (2020, December 1). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.

- MDPI. (2020, December 1). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.

- PMC - NIH. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.

- PMC. (2012, March 30). Laquinimod, a Quinoline-3-Carboxamide, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity.

- PubMed. (2017, November 10). Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents.

- PMC. (n.d.). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors.

- Lund University Research Portal. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.

- Taylor & Francis Online. (2008, September 22). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.

- International Association for the Study of Pain (IASP). (2020, August 21). Progress in the development of kynurenine and quinoline-3-carboxamide derived drugs.

- ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides.

- Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.

- ResearchGate. (2025, November 26). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis.

- Smolecule. (n.d.). Experimental Applications of Quinoline-Carboxamide Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. The anti-tumor effect of the quinoline-3-carboxamide tasquinimod: blockade of recruitment of CD11b+ Ly6Chi cells to tumor tissue reduces tumor growth | springermedizin.de [springermedizin.de]

- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.smolecule.com [pdf.smolecule.com]

- 13. pdf.smolecule.com [pdf.smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. tandfonline.com [tandfonline.com]

- 17. benthamdirect.com [benthamdirect.com]

A Researcher's Comprehensive Guide to the Safe Handling of 4-Amino-7-methylquinoline-3-carboxamide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 4-Amino-7-methylquinoline-3-carboxamide (CAS No: 68313-35-9). The following protocols and recommendations are grounded in established safety principles and an understanding of the toxicological profile of quinoline derivatives to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Understanding the Compound: A Risk-Based Approach

4-Amino-7-methylquinoline-3-carboxamide is a heterocyclic aromatic amine. The quinoline scaffold is a privileged structure in medicinal chemistry, but it and its derivatives, particularly aminoquinolines, can present toxicological challenges.[1][2] A thorough understanding of the potential hazards is the foundation of safe handling. The primary risks associated with this compound are ocular, dermal, and oral toxicity.

1.1. Physicochemical and Toxicological Profile

| Property | Value/Information | Source |

| Chemical Formula | C11H11N3O | [2] |

| Molecular Weight | 201.23 g/mol | [2] |

| Physical Form | Solid powder | [2] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | - |

| Signal Word | Warning | - |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | - |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | [2] |

The aminoquinoline class of compounds has been studied for its potential to cause adverse effects, including, in some cases, cardiotoxicity and hemolytic anemia, particularly in individuals with G6PD deficiency.[3][4] While specific data for 4-Amino-7-methylquinoline-3-carboxamide is limited, a conservative approach that considers the potential for these class-effects is warranted. The primary hazards of this specific compound, as indicated by its GHS classification, are acute toxicity upon ingestion and irritation to the skin and eyes.

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling 4-Amino-7-methylquinoline-3-carboxamide in its powdered form or in solution.

-

Hand Protection: Nitrile or neoprene gloves are required. Inspect gloves for any signs of degradation or punctures before each use. Double-gloving is recommended when handling the pure solid or concentrated solutions.[5]

-

Eye and Face Protection: Chemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6]

-

Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a high risk of contamination, a chemically resistant apron over the lab coat is advised.[6]

-

Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 particulate respirator is necessary to prevent inhalation.

The causality behind this multi-layered PPE approach is to create redundancy in protection. Should one barrier fail, another is in place to prevent exposure. This self-validating system ensures a high degree of safety.

Experimental Protocols: From Receipt to Disposal

Adherence to meticulous experimental protocols is paramount to prevent contamination and accidental exposure.

3.1. Storage and Handling of the Solid Compound

4-Amino-7-methylquinoline-3-carboxamide should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Some quinoline derivatives can be light-sensitive or hygroscopic.[7]

Workflow for Weighing and Dissolution:

Caption: Workflow for weighing and dissolving 4-Amino-7-methylquinoline-3-carboxamide.

Step-by-Step Methodology:

-

Preparation:

-

Don all required PPE as outlined in Section 2.

-

Prepare the work area in a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.[8]

-

Gather all necessary equipment (spatula, weighing paper/boat, vials, solvent, etc.).

-

-

Weighing (Tare Method):

-

Place a sealed, empty container (e.g., a vial with a cap) on the analytical balance and tare it.[9]

-

Move the tared container into the chemical fume hood.

-

Carefully transfer the desired amount of 4-Amino-7-methylquinoline-3-carboxamide powder into the container.

-

Securely cap the container.

-

Remove the capped container from the fume hood and place it on the balance to obtain the precise weight.

-

This "tare method" minimizes the time the powdered chemical is exposed to the open lab environment and potential air currents that could disperse it.[9]

-

-

Dissolution:

-

In the fume hood, slowly add the desired solvent to the vial containing the pre-weighed powder.

-

Cap the vial and mix gently by vortexing or inversion until the solid is fully dissolved.

-

3.2. Decontamination and Waste Disposal

Proper decontamination and waste disposal are crucial to prevent cross-contamination and environmental release.

-

Equipment Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated.[10] Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. Following the solvent rinse, wash with soap and water.

-

Solid Waste: All solid waste, including contaminated gloves, weigh boats, and bench paper, must be placed in a clearly labeled hazardous waste container.[11]

-

Liquid Waste: All solutions containing 4-Amino-7-methylquinoline-3-carboxamide and the solvent rinsate from decontamination should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[11] Do not pour this waste down the drain.

-

Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[12]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

4.2. Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision-making workflow for a chemical spill.

For a small, contained spill inside a chemical fume hood:

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7]

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For a large spill or any spill outside of a fume hood:

-

Immediately alert everyone in the laboratory and evacuate the area.

-

If safe to do so, close the doors to the affected area to contain any airborne powder or vapors.

-

Contact your institution's emergency response team or environmental health and safety office.[14]

-

Do not attempt to clean up a large spill yourself.

Conclusion

The safe handling of 4-Amino-7-methylquinoline-3-carboxamide is predicated on a comprehensive understanding of its potential hazards, the diligent use of personal protective equipment, and strict adherence to established protocols. By approaching this compound with the respect it deserves, researchers can mitigate the risks and conduct their work in a safe and controlled environment.

References

Sources

- 1. Chemical Protection - considerations for PPE when handling hazardous chemicals [dupont.com.au]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. st-andrews.ac.uk [st-andrews.ac.uk]

- 6. hse.gov.uk [hse.gov.uk]

- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 10. polarlabprojects.com [polarlabprojects.com]

- 11. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]

- 12. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 14. skcltd.com [skcltd.com]

Technical Guide: The 4-Aminoquinoline-3-Carboxamide Scaffold

A Strategic Review of Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary: A Privileged Scaffold

The 4-aminoquinoline-3-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the classic 4-aminoquinoline antimalarials (e.g., chloroquine) which lack the C3-carboxamide functionality, this specific substitution pattern unlocks unique reactivity and binding modes.

This guide analyzes three distinct therapeutic vectors for this scaffold:

-

Virology: Non-nucleoside inhibition of Human Cytomegalovirus (HCMV) DNA polymerase.

-

Oncology & Autoimmunity: Reversible inhibition of Bruton’s Tyrosine Kinase (BTK), overcoming resistance to covalent inhibitors like Ibrutinib.[1]

-

Neurology: Selective agonism of Cannabinoid Receptor 2 (CB2) for pain management without psychotropic effects.

Structural Chemistry & Synthesis

The synthesis of 4-aminoquinoline-3-carboxamides typically proceeds via the Gould-Jacobs reaction , a robust cyclization strategy that allows for extensive diversification at the N1, C4 (amino), and C3 (carboxamide) positions.

Core Synthetic Pathway (Gould-Jacobs)

The causality behind choosing the Gould-Jacobs route lies in its scalability and the ability to introduce the C3-carboxyl moiety early in the sequence.

Mechanism Description:

-

Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.

-

Cyclization: Thermal cyclization (often in Dowtherm A or via microwave) closes the pyridine ring to yield the 4-hydroxyquinoline-3-ester.

-

Activation: The 4-hydroxy group is tautomeric with the 4-oxo form; however, for substitution, it is converted to a 4-chloro intermediate using phosphoryl chloride (

). -

Nucleophilic Aromatic Substitution (

): The 4-chloro species reacts with a primary or secondary amine. -

Amidation: The C3-ester is converted to a carboxamide via aminolysis.

Visualization: Synthetic Workflow

The following diagram outlines the critical path from aniline precursors to the functionalized scaffold.

Caption: Step-wise synthesis of 4-aminoquinoline-3-carboxamide via the Gould-Jacobs protocol.

Therapeutic Mechanisms & Protocols

Oncology & Autoimmunity: BTK Inhibition

Target: Bruton’s Tyrosine Kinase (BTK).[1] Relevance: BTK is critical in B-cell receptor (BCR) signaling. Covalent inhibitors (e.g., Ibrutinib) target Cys481. The C481S mutation confers resistance.[1] Solution: 4-aminoquinoline-3-carboxamides (e.g., Compound 25 ) act as reversible inhibitors, maintaining potency against C481S mutants due to a distinct binding mode that does not rely on covalent cysteine modification [1].[1]

Experimental Protocol: BTK Kinase Assay

Objective: Determine

-

Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Enzyme Incubation: Dilute BTK (WT or C481S) to 1 nM in buffer. Dispense into 384-well plates.

-

Compound Addition: Add candidate compound (serially diluted in DMSO) using acoustic dispensing (e.g., Echo 550). Incubate for 30 min at RT. Causality: Pre-incubation ensures equilibrium binding for reversible inhibitors.

-

Substrate Initiation: Add biotinylated peptide substrate (e.g., FL-Peptide 2) and ATP (

concentration). -

Detection: After 60 min, add termination/detection reagent (Eu-labeled anti-phosphotyrosine antibody + SA-APC).

-

Readout: Measure TR-FRET signal on a multimode plate reader.

-

Analysis: Fit data to a 4-parameter logistic equation to derive

.

Virology: HCMV DNA Polymerase Inhibition

Target: UL54 (DNA Polymerase).[2] Mechanism: Compounds like PNU-183792 bind to a unique allosteric pocket on the polymerase, distinct from the dNTP binding site. This results in non-competitive inhibition regarding dNTPs, stabilizing a catalytically inactive conformation [2].

Signaling Pathway Visualization (BTK)

The following diagram illustrates the intervention point of 4-aminoquinoline-3-carboxamides within the B-Cell Receptor pathway.

Caption: 4-aminoquinoline intervention in BCR signaling, preventing downstream NF-kB activation.

Quantitative Analysis: SAR & Potency

The following table summarizes Structure-Activity Relationship (SAR) trends for the scaffold across different indications.

Table 1: Comparative SAR of 4-Aminoquinoline-3-carboxamide Derivatives

| Therapeutic Area | Key Substituent (R1 - N1 Position) | Key Substituent (R2 - C4 Amino) | Key Substituent (R3 - C3 Carboxamide) | Activity Metric | Ref |

| Oncology (BTK) | Cyclopropyl / Alkyl | Substituted Aniline (e.g., 4-phenoxyphenyl) | Primary Amide ( | [1] | |

| Virology (HCMV) | 4-chlorobenzyl | Hydroxyl (Tautomeric 4-oxo) | N-alkyl amide | [2] | |

| Pain (CB2) | Pentyl / Benzyl | Carbonyl (4-oxo tautomer) | Adamantyl / Cyclohexyl amide | [3] |

*Note: While the core scaffold is often described as a quinoline, the 4-hydroxy derivatives exist predominantly as 4-quinolones. The 4-amino derivatives (BTK inhibitors) retain the aromatic quinoline character.

Detailed Synthesis Protocol

Protocol: Synthesis of N-(4-phenoxyphenyl)-4-aminoquinoline-3-carboxamide Based on standard Gould-Jacobs modifications [4].

Step 1: Enamine Formation

-

Mix 1 eq. of aniline and 1.1 eq. of diethyl ethoxymethylenemalonate (EMME).

-

Heat to 110°C for 2 hours. Ethanol is evolved (distillation setup recommended).

-

Cool to solidify the enamine intermediate. Recrystallize from hexane.

Step 2: Cyclization

-

Add enamine to diphenyl ether (Dowtherm A) pre-heated to 250°C.

-

Stir for 30-45 mins. Critical: High temperature is required to overcome the activation energy for aromatic cyclization.

-

Cool to RT; add hexane to precipitate the 4-hydroxyquinoline-3-carboxylate ester. Filter and wash.[3]

Step 3: Chlorination

-

Suspend ester in neat

(excess). -

Reflux for 2 hours until solution clears (conversion of C-OH to C-Cl).

-

Evaporate excess

under reduced pressure. Neutralize residue with

Step 4: Nucleophilic Substitution & Amidation

-

Dissolve 4-chloro intermediate in ethanol/DMF.

-

Add 1.2 eq. of 4-phenoxyaniline. Heat to reflux (80°C) for 4 hours.

-

Isolate 4-amino ester.

-

Convert ester to amide: React with ammonia in methanol (sealed tube, 100°C) or via saponification followed by coupling (EDC/HOBt) with ammonium chloride.

References

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. (2019). Link

-

Amino Acid Changes within Conserved Region III of the Herpes Simplex Virus and Human Cytomegalovirus DNA Polymerases Confer Resistance to 4-Oxo-Dihydroquinolines. Journal of Virology. (2002). Link

-

Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands. Journal of Medicinal Chemistry. (2016).[4] Link

-

Gould–Jacobs reaction. Wikipedia / Organic Chemistry Portal. (Accessed 2023).[2][5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ablelab.eu [ablelab.eu]

- 4. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Amino-7-methylquinoline-3-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used for the structural elucidation and confirmation of 4-Amino-7-methylquinoline-3-carboxamide (Molecular Formula: C₁₁H₁₁N₃O, Molecular Weight: 201.23 g/mol ).[1] As a heterocyclic compound belonging to the quinoline class, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development.[2][3] This document, intended for researchers, scientists, and drug development professionals, details the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the unambiguous characterization of this target molecule. The narrative emphasizes the rationale behind experimental choices and integrates data from all three techniques for a holistic structural confirmation.

Compound Profile

-

Compound Name: 4-Amino-7-methylquinoline-3-carboxamide

-

CAS Number: 68313-35-9[1]

-

Molecular Formula: C₁₁H₁₁N₃O

-

Molecular Weight: 201.23

-

Chemical Structure:

(Image generated for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the carbon-hydrogen framework of an organic molecule.[4] For a molecule like 4-Amino-7-methylquinoline-3-carboxamide, both ¹H and ¹³C NMR are essential for complete structural assignment.

Rationale for Experimental Choices

-

Spectrometer Frequency: A high-field spectrometer (e.g., 400 MHz or higher) is chosen to maximize signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons on the quinoline ring system.[4]

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its strong solvating power is effective for the polar carboxamide and amino groups. Critically, DMSO-d₆ allows for the observation of exchangeable protons (N-H) from the amine and amide groups, which would typically exchange too rapidly in solvents like D₂O or CD₃OD. The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) serves as a convenient internal reference.[4]

Standard NMR Sample Preparation Protocol

-

Weigh 5-10 mg of purified 4-Amino-7-methylquinoline-3-carboxamide.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube.[2]

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet for analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | s | 1H | - | H2 |

| ~8.15 | d | 1H | ~8.4 | H5 |

| ~7.80 | s (br) | 2H | - | -NH₂ (Amine) |

| ~7.65 | s (br) | 1H | - | -CONH₂ (Amide) |

| ~7.40 | s | 1H | - | H8 |

| ~7.25 | d | 1H | ~8.4 | H6 |

| ~7.15 | s (br) | 1H | - | -CONH₂ (Amide) |

| ~2.45 | s | 3H | - | -CH₃ |

Interpretation:

-